molecular formula C15H18BrFN4O3 B1477847 tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate CAS No. 1632497-74-5

tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate

Cat. No. B1477847
CAS RN: 1632497-74-5
M. Wt: 401.23 g/mol
InChI Key: GWCADGRWWRITKV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a bromo-fluorophenyl group, a triazole ring, and an ethylcarbamate group. These functional groups suggest that the compound could have interesting chemical properties and potential uses in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl group might be introduced using a reagent like tert-butyl bromide . The bromo-fluorophenyl group could potentially be introduced using a suitable bromo-fluorobenzene derivative . The triazole ring might be synthesized using a method like the Huisgen cycloaddition . Finally, the ethylcarbamate group could potentially be introduced using an isocyanate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromo-fluorophenyl group would likely be planar due to the conjugated system of the benzene ring. The triazole ring would also likely be planar. The tert-butyl group would likely adopt a tetrahedral geometry .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the bromo-fluorophenyl group could potentially be displaced in a nucleophilic aromatic substitution reaction . The triazole ring might potentially be able to act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the bromo-fluorophenyl group could potentially increase the compound’s density and boiling point compared to similar compounds without halogens .

Future Directions

The potential applications and future directions for this compound would depend on its precise properties and performance in various tests. It could potentially be used in the development of new pharmaceuticals, materials, or chemical processes .

properties

IUPAC Name

tert-butyl N-[2-[4-(4-bromo-2-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrFN4O3/c1-15(2,3)24-13(22)18-6-7-21-14(23)20(9-19-21)12-5-4-10(16)8-11(12)17/h4-5,8-9H,6-7H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCADGRWWRITKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate
Reactant of Route 2
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tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate

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